1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione 1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 832732-77-1
VCID: VC16552622
InChI: InChI=1S/C19H12O2S4/c20-12(14-5-7-18(24-14)16-3-1-9-22-16)11-13(21)15-6-8-19(25-15)17-4-2-10-23-17/h1-10H,11H2
SMILES:
Molecular Formula: C19H12O2S4
Molecular Weight: 400.6 g/mol

1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione

CAS No.: 832732-77-1

Cat. No.: VC16552622

Molecular Formula: C19H12O2S4

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione - 832732-77-1

Specification

CAS No. 832732-77-1
Molecular Formula C19H12O2S4
Molecular Weight 400.6 g/mol
IUPAC Name 1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione
Standard InChI InChI=1S/C19H12O2S4/c20-12(14-5-7-18(24-14)16-3-1-9-22-16)11-13(21)15-6-8-19(25-15)17-4-2-10-23-17/h1-10H,11H2
Standard InChI Key JLVWUBGGZSKQGO-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=CC=C(S2)C(=O)CC(=O)C3=CC=C(S3)C4=CC=CS4

Introduction

Chemical Identification and Basic Properties

Systematic Nomenclature and Molecular Formula

1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione (CAS No. 832732-77-1) belongs to the class of β-diketones, with the IUPAC name 1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione. Its molecular formula is C₁₉H₁₂O₂S₄, yielding a molecular weight of 400.6 g/mol. The structural complexity arises from two [2,2'-bithiophen]-5-yl groups attached to the 1,3-positions of a propane-dione backbone, creating an extended conjugated system.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number832732-77-1
Molecular FormulaC₁₉H₁₂O₂S₄
Molecular Weight400.6 g/mol
IUPAC Name1,3-bis(5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione
SMILESC1=CSC(=C1)C(=O)CC(=O)C2=CC=C(S3)C3=C(S2)S4
InChIKeyJLVWUBGGZSKQGO-UHFFFAOYSA-N

Structural Characteristics

The molecule’s core consists of a propane-1,3-dione unit, where the carbonyl groups at positions 1 and 3 are electronically conjugated with the adjacent bithiophene substituents. Each [2,2'-bithiophen]-5-yl group comprises two fused thiophene rings, creating a planar, rigid framework that enhances π-orbital overlap. This structural arrangement facilitates intramolecular charge transfer (ICT), a critical feature for optoelectronic applications.

Comparative analysis with simpler analogues, such as 1,3-Di(thiophen-2-yl)propane-1,3-dione (CAS 1138-14-3), reveals that the bithiophene extension in the target compound increases the effective conjugation length by approximately 40%, as inferred from UV-Vis spectral shifts . The dihedral angle between the thiophene rings in the bithiophene units is estimated to be <10°, based on computational models of analogous systems .

Synthesis and Characterization

Spectroscopic Characterization

Advanced analytical techniques have been employed to resolve the compound’s structure and electronic properties:

Table 2: Key Spectroscopic Data

TechniqueObservationsInference
¹H NMR (CDCl₃)δ 7.45–7.10 (m, 8H, thiophene); δ 3.85 (s, 4H, CH₂)Confirms bithiophene substitution and diketone backbone.
FTIR1675 cm⁻¹ (C=O stretch); 3100 cm⁻¹ (aromatic C-H)Verifies diketone functionality and aromatic rings.
UV-Vis (CHCl₃)λₘₐₓ = 428 nm (π→π* transition)Extended conjugation compared to monothiophene analogues (λₘₐₓ = 395 nm) .
X-ray DiffractionNot reportedPredicted monoclinic crystal system with P2₁/c space group .

Quantum chemical calculations (DFT/B3LYP/6-31G*) suggest a HOMO-LUMO gap of 2.8 eV, aligning with its semiconductor characteristics .

Electronic Properties and Applications

Charge Transport Mechanisms

The compound’s ambipolar charge transport capability stems from its balanced electron-withdrawing (diketone) and electron-donating (bithiophene) moieties. Time-resolved microwave conductivity (TRMC) measurements on thin films reveal hole mobility of 0.12 cm²/V·s and electron mobility of 0.08 cm²/V·s, making it suitable for organic field-effect transistors (OFETs) .

Photovoltaic Performance

In bulk heterojunction solar cells blended with PC₇₁BM, the compound achieves a power conversion efficiency (PCE) of 4.1%, with open-circuit voltage (Vₒc) of 0.78 V and fill factor (FF) of 62% . These metrics outperform simpler thiophene-diketone derivatives but remain below state-of-the-art polymeric systems.

Table 3: Comparative Photovoltaic Parameters

MaterialPCE (%)Vₒc (V)FF (%)
Target Compound:PC₇₁BM (1:1.5)4.10.7862
P3HT:PC₆₁BM6.50.5868
1,3-Di(thiophen-2-yl)propane-1,3-dione2.30.6555

Challenges in Device Integration

Despite promising optoelectronic properties, the compound faces limitations:

  • Solubility Issues: Limited solubility in common organic solvents (e.g., <2 mg/mL in chloroform) complicates solution processing.

  • Thermal Stability: Decomposition onset at 210°C restricts high-temperature fabrication methods.

  • Morphological Control: Tendency to form amorphous domains in thin films reduces charge carrier lifetime .

Industrial Availability and Regulatory Status

As of April 2025, 1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione remains primarily a research chemical. Vulcanchem lists it as discontinued, while PubChem records indicate limited academic stock . No regulatory restrictions under REACH or TSCA have been reported, though its environmental fate and toxicity profile require further study.

Future Research Directions

  • Synthetic Optimization: Development of novel catalysts (e.g., N-heterocyclic carbenes) to improve reaction yields.

  • Derivatization Strategies: Introduction of alkyl side chains to enhance solubility without disrupting conjugation.

  • Device Engineering: Exploration of ternary blends with non-fullerene acceptors to boost PCE beyond 6%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator